N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURUEUJLBIIRC-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=C2/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 221.64 g/mol
- CAS Number : 1181480-96-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Escherichia coli | 0.25 - 0.30 μg/mL | High efficacy noted in time-kill assays |
| Candida albicans | 0.15 - 0.20 μg/mL | Demonstrated antifungal activity |
The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin, enhancing their efficacy by reducing MIC values significantly .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- Mechanism of Action : The compound inhibits the NF-kB pathway, which is crucial in the inflammatory response. Studies have shown that it can downregulate pro-inflammatory cytokines in cell-based assays.
| Compound | IC50 (μM) | Target Pathway |
|---|---|---|
| N-Hydroxy derivatives | <50 | NF-kB/AP-1 |
| Pyrazolo[1,5-a]quinazolines | <30 | MAPK pathways (ERK2, JNK3) |
This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested using standard disk diffusion methods, resulting in notable inhibition zones compared to control groups.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies involving animal models of inflammation showed that administration of this compound significantly reduced symptoms associated with acute inflammatory responses. The dosage of 60 mg/kg was particularly effective, showcasing minimal adverse effects while providing substantial relief from symptoms .
Scientific Research Applications
Medicinal Chemistry
N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine has been investigated for its potential as an antitumor agent. The imidazole ring is a common motif in many pharmaceutical compounds, and modifications to this structure can lead to enhanced biological activity. Studies have shown that derivatives of hydroxylamines can exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further development in cancer therapies .
Immunology
The compound has applications in immunological research, particularly in the study of immune responses and the modulation of inflammatory pathways. Hydroxylamines are known to interact with reactive oxygen species (ROS), potentially influencing oxidative stress responses in cells. This interaction could be pivotal in understanding autoimmune diseases and developing therapeutic strategies .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazole derivatives, including this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new cancer treatments based on this scaffold .
Case Study 2: Immunomodulatory Effects
Research conducted on the immunomodulatory effects of hydroxylamines highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro. This study demonstrated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in macrophage cultures, indicating its promise as an anti-inflammatory agent .
Chemical Reactions Analysis
2.1. Electrophilic Substitution
The 4-chloro substituent on the imidazole ring renders the compound susceptible to nucleophilic attack. Reactivity is enhanced by:
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Acidic Conditions : HCl protonates the hydroxylamine group, increasing electrophilicity at the imidazole C5 position .
-
Cross-Coupling : Palladium-mediated reactions with aryl halides or boronic acids expand the phenyl substituent.
2.2. Oxidative Transformations
The hydroxylamine group undergoes oxidation to form nitrile oxides or nitroso compounds under:
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Oxidizing Agents : KMnO4 or mCPBA in acidic media.
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Mechanism : The NH–O group is oxidized via a two-electron transfer pathway, yielding intermediates with potential antimicrobial activity .
2.3. Hydrolysis
In basic conditions (e.g., NaOH), the hydroxylamine linkage hydrolyzes to release the parent imidazole and hydroxylamine derivatives .
Mechanism of Action
The compound’s reactivity is governed by its dual functional groups:
-
Hydroxylamine Group : Acts as a nucleophile, interacting with electrophilic centers (e.g., carbonyl groups) via a two-step addition-elimination mechanism .
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Imidazole Ring : The 4-chloro substituent enhances π-electron deficiency, enabling aromatic substitution reactions .
Analytical Characterization
| Technique | Key Data |
|---|---|
| NMR (DMSO-d6) | δ 8.20–8.50 ppm (aromatic protons), δ 7.30–7.50 ppm (imidazole C–H) |
| Mass Spectrometry | M+ at m/z 243.12 (C11H10Cl2N3O) |
| TLC | Rf = 0.45 (SiO2, CH2Cl2/MeOH 9:1) |
Comparison with Similar Compounds
Chlorination Pattern and Electronic Effects
The target compound differs from N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine () in the substitution pattern: the latter has chlorine atoms at positions 2 and 4, while the target has a single chlorine at position 4. This difference impacts electronic properties:
- Molecular Weight : The dichloro derivative (C₁₀H₇Cl₂N₃O) has a higher molecular weight (256.09 g/mol) compared to the target compound (C₁₀H₈ClN₃O, 221.64 g/mol).
- Lipophilicity: Additional chlorine atoms increase lipophilicity (logP ~2.8 for dichloro vs.
- Steric Effects : The 2-chloro substituent in the dichloro compound introduces steric hindrance near the imine group, which may affect reactivity or binding interactions.
Imine Configuration and Crystallography
The (E)-configuration of the imine group is critical for stability and biological activity. Similar analysis using SHELX () or ORTEP-3 () would be required to confirm the target compound’s geometry .
Heterocyclic Core Modifications
- Pyrazole vs.
Redox Cycling and CYP-Mediated Metabolism
Hydroxylamine derivatives, including the target compound, may undergo redox cycling or CYP-mediated metabolism. highlights that N-(2-methoxyphenyl)hydroxylamine is reduced to o-anisidine by CYP1A enzymes, suggesting that the target compound’s hydroxylamine group could similarly participate in enzymatic reduction or oxidation. Key comparisons:
- CYP1A Specificity: The dichloro derivative’s higher lipophilicity may enhance CYP1A binding, increasing metabolic turnover compared to the target compound.
- Toxicity Risk : Redox cycling of hydroxylamine intermediates () could generate reactive oxygen species, a concern shared across this class .
Data Tables
Table 1: Structural and Physicochemical Properties
*logP estimated using fragment-based methods.
Table 2: Metabolic and Enzymatic Interactions
Preparation Methods
Synthesis of the Imidazole Core
The key starting point for the preparation of N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine is the synthesis of the 4-chloro-1-phenyl-1H-imidazole scaffold. According to patent literature on scalable synthesis of imidazole derivatives, the imidazole nucleus can be constructed via established synthetic routes that include:
- Cyclization of α-haloketones with substituted amidines or guanidines.
- Regioselective halogenation at the 4-position to introduce the chloro substituent.
- Phenyl substitution at the 1-position via N-arylation methods.
These methods have been optimized for scale-up, ensuring high yields and regioselectivity of the 4-chloro and 1-phenyl substitutions on the imidazole ring.
Formation of the Hydroxylamine Moiety
The hydroxylamine group in this compound is introduced through the formation of an imine-like linkage between the imidazole aldehyde derivative and hydroxylamine. This typically involves:
- Preparation of the corresponding imidazol-5-carbaldehyde intermediate.
- Reaction of the aldehyde with hydroxylamine or hydroxylamine derivatives under controlled conditions to form the N-methylidene hydroxylamine functionality.
Hydroxamic acids and hydroxylamine derivatives are commonly synthesized by reacting carboxylic acid derivatives or aldehydes with hydroxylamine under mild conditions, often in the presence of catalysts or activating agents. For example, methanolic hydroxylamine solutions with catalytic potassium cyanide or sodium methoxide have been used to achieve high conversion rates and purity.
Representative Synthetic Route
A detailed synthetic route for this compound can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imidazole ring formation | α-haloketone + substituted amidine, reflux | Formation of 1-phenylimidazole core |
| 2 | Halogenation | Chlorination reagent (e.g., N-chlorosuccinimide) | 4-chloro substitution on imidazole ring |
| 3 | Formylation | Vilsmeier-Haack reaction (POCl3/DMF) | 5-formyl imidazole intermediate |
| 4 | Hydroxylamine condensation | Hydroxylamine hydrochloride, base, methanol, room temp | Formation of N-methylidene hydroxylamine |
This sequence ensures the regioselective introduction of the chloro and phenyl groups, followed by the formation of the aldehyde intermediate, which is then condensed with hydroxylamine to yield the target compound.
Optimization and Scale-Up Considerations
- Regioselectivity: The halogenation step is critical to ensure selective chlorination at the 4-position without affecting other positions on the imidazole ring.
- Purity: Use of protecting groups or selective catalysts during hydroxylamine condensation can minimize side reactions and improve yield.
- Reaction Conditions: Mild temperatures and controlled pH during hydroxylamine condensation prevent decomposition and side product formation.
- Green Chemistry Approaches: Enzymatic methods for hydroxamic acid synthesis have been reported, which may be adapted for hydroxylamine derivatives to improve environmental sustainability.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Imidazole Core Synthesis | Cyclization of α-haloketones with amidines | α-haloketone, amidine, reflux | High regioselectivity | Control of substitution pattern |
| Halogenation | Selective chlorination at 4-position | N-chlorosuccinimide or equivalent | Regioselective halogenation | Avoiding over-chlorination |
| Formylation | Vilsmeier-Haack reaction for aldehyde introduction | POCl3, DMF, controlled temperature | Efficient aldehyde formation | Handling corrosive reagents |
| Hydroxylamine Condensation | Condensation of aldehyde with hydroxylamine | Hydroxylamine hydrochloride, base, MeOH | Mild conditions, good yields | Side reactions, purity control |
Research Findings and Notes
- The patent US7807837B2 describes scalable synthetic methods for imidazole derivatives including regioselective halogenation and substitutions that are applicable to the preparation of this compound.
- Hydroxylamine derivatives are typically prepared by condensation of aldehydes with hydroxylamine salts under mild conditions, often catalyzed or facilitated by bases or phase-transfer catalysts to improve yield and purity.
- Alternative green enzymatic methods for hydroxamic acid synthesis may be adapted to hydroxylamine derivatives, offering cleaner reaction profiles.
- Formylation via Vilsmeier-Haack reaction is a robust and commonly employed method for introducing aldehyde groups on heterocycles such as imidazole.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine?
- Synthesis : The compound can be synthesized via condensation of 4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/water). Reflux for 6–8 hours ensures completion, followed by purification via recrystallization or column chromatography .
- Characterization :
- NMR Spectroscopy : Assign proton environments (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in δ 7.2–7.8 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure and confirm imine tautomerism (e.g., compare with analogous structures like (E)-N-[pyrazolylmethylidene]hydroxylamine) .
Q. How can computational methods predict the electronic properties of this compound?
- Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate against experimental UV-Vis spectra. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .
Advanced Research Questions
Q. How do discrepancies arise between theoretical and experimental vibrational spectra, and how can they be resolved?
- Analysis : Discrepancies often stem from anharmonic effects or solvent interactions. Use scaled quantum mechanical (SQM) force fields to adjust calculated IR frequencies. Compare with experimental FTIR data in solid-state (KBr pellet) and solution (ATR-FTIR) to identify hydrogen bonding or polymorphism .
Q. What strategies optimize regioselectivity in derivatization reactions of the imidazole ring?
- Experimental Design :
- Electrophilic Substitution : Use directing groups (e.g., chloro at C4) to favor functionalization at C2 or C5.
- Catalysis : Employ Pd-catalyzed cross-coupling for arylations (e.g., Suzuki-Miyaura) under inert conditions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the imine group .
Q. How do CYP enzymes influence the metabolic activation/deactivation of hydroxylamine derivatives?
- Methodology :
- In Vitro Microsomal Assays : Incubate with rat/rabbit hepatic microsomes and NADPH. Monitor metabolites via HPLC-MS (e.g., hydroxylamine → nitroso intermediates → o-aminophenol).
- CYP Induction Studies : Pre-treat models with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess enzyme-specific metabolic pathways .
Q. What crystallographic tools resolve ambiguities in hydrogen bonding and tautomeric forms?
- Tools :
- SHELXL : Refine anisotropic displacement parameters and occupancy ratios for disordered atoms.
- ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., O–H···N bonds in tetrameric clusters) .
Data Contradiction and Mechanistic Analysis
Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Approach :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase active sites). Compare binding poses of analogs (e.g., 9c in ).
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities and reconcile discrepancies between in vitro and in silico results .
Q. Why do hydroxylamine-based extraction methods introduce artifacts in environmental samples?
- Mechanism : Hydroxylamine reacts with carbonyl-containing organic matter to form N/S-artifacts (e.g., oximes). Validate extractions via control experiments (omit reductant) and use FT-ICR MS to distinguish native vs. artifact peaks .
Experimental Design for Toxicity Studies
Q. How to design in vitro models for assessing genotoxicity of hydroxylamine metabolites?
- Protocol :
- DNA Adduct Detection : Use ³²P-postlabeling to quantify adducts (e.g., N-(2-methoxyphenyl)hydroxylamine → nitrosoanisole-DNA adducts).
- Reactive Oxygen Species (ROS) Assays : Measure oxidative stress in HepG2 cells using DCFH-DA fluorescence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
